Nitrendipine Propyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitrendipine Propyl Ester is a derivative of Nitrendipine, a dihydropyridine calcium channel blocker . It is used in the treatment of arterial hypertension . Nitrendipine is an effective antihypertensive agent and differs from other calcium channel blockers in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium retentive .

Synthesis Analysis

The synthesis of Nitrendipine involves several steps, including the Michael’s addition . A method has been developed for separation of nitrendipine and its impurities of reaction partners and side reaction products by high-performance liquid chromatographic method on a RP-18 column . The mobile phase composition that provided an acceptable nitrendipine resolution, in large excess and possible impurities, in a short elution time, is methanol:water (70:30) and pH 3 .Molecular Structure Analysis

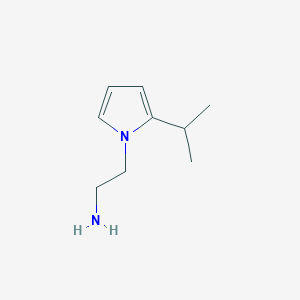

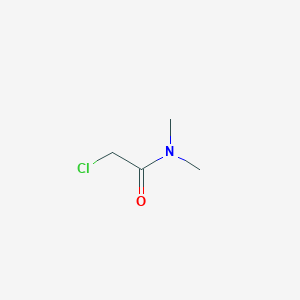

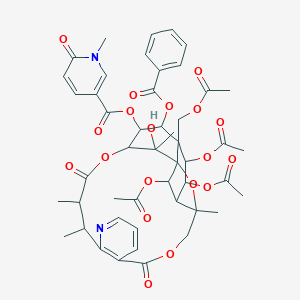

The molecular formula of Nitrendipine Propyl Ester is C19H22N2O6 . The molecular weight is 374.4 g/mol .Chemical Reactions Analysis

Nitrendipine undergoes photodegradation, with the generation of some photoproducts . The structural determination of two Nitrendipine photoproducts was carried out by means of electrospray ionization liquid chromatography tandem mass spectrometry (LC-ESI-MS/MS) .科学的研究の応用

Improvement of Bioavailability through Solid Lipid Nanoparticles

Nitrendipine, an antihypertensive drug, suffers from poor oral bioavailability due to first-pass metabolism. Research has focused on improving its bioavailability by developing nitrendipine-loaded solid lipid nanoparticles (SLN) using various lipids and surfactants. These SLNs have shown to increase bioavailability significantly, indicating their potential as carriers for lipophilic drugs like nitrendipine to minimize first-pass metabolism effects (Venishetty et al., 2007), (Manjunath & Venkateswarlu, 2006).

Pharmacokinetic Modeling Using Artificial Neural Networks

The relationship between nitrendipine plasma levels and its pharmacodynamic effects has been modeled using artificial neural networks (ANN), showing potential for optimizing drug administration and formulation for drugs with complex pharmacokinetic/pharmacodynamic relationships. This modeling can help predict the antihypertensive effect of nitrendipine from plasma concentration profiles, contributing to personalized medicine approaches (Belic et al., 2005).

pH-Dependent Gradient-Release Drug Delivery Systems

Research has also been directed towards developing novel drug delivery systems for nitrendipine that can improve its dissolution rate and extend therapeutic effects. A pH-dependent gradient-release system using solid dispersed matrix structure has been explored, showing that such systems can efficiently control the release rate of nitrendipine, optimizing its bioavailability and therapeutic efficacy (Yang et al., 2004).

Transdermal Delivery Systems

Developing matrix-type transdermal drug delivery systems (TDDS) for nitrendipine has shown promising results in enhancing drug permeation through the skin, offering an alternative route of administration to bypass first-pass metabolism and improve patient compliance. These studies emphasize the potential of transdermal systems in achieving controlled drug release and desirable mechanical properties (Gannu et al., 2007).

Chiral Synthesis for Enhanced Efficacy

The synthesis of chiral nitrendipine using chiral phase transfer catalyst has been explored, providing insights into the potential for developing more efficacious forms of the drug by focusing on specific enantiomers. This approach underlines the importance of stereochemistry in drug development and its impact on drug efficacy and safety (Wu et al., 2012).

Safety And Hazards

特性

IUPAC Name |

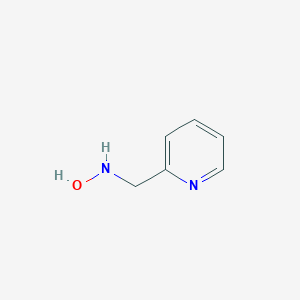

3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLPJZGKAQRVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrendipine Propyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)